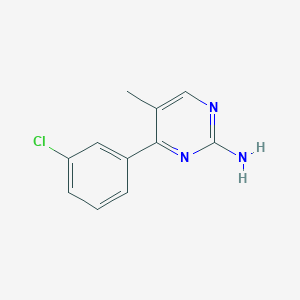

4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, where the primary structure is identified as 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine. This nomenclature reflects the compound's core pyrimidine ring system with specific substituents positioned at defined locations within the molecular framework. The International Union of Pure and Applied Chemistry naming convention systematically describes the 3-chlorophenyl substituent attached at position 4 of the pyrimidine ring, while acknowledging the methyl group positioned at the 5-carbon of the heterocyclic core and the amino functionality located at the 2-position.

Alternative nomenclature systems recognize this compound as 2-Pyrimidinamine,4-(3-chlorophenyl)-5-methyl-, which represents an older but still valid systematic approach to chemical naming. The Chemical Abstracts Service registry has assigned the unique identifier 874814-28-5 to this compound, ensuring unambiguous identification across scientific literature and databases. Additional nomenclature variations include systematic codes such as DTXSID50699140 and AKOS012858694, which serve specific database and supplier identification purposes.

The International Chemical Identifier representation provides a standardized method for describing the compound's connectivity: InChI=1S/C11H10ClN3/c1-7-6-14-11(13)15-10(7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15). This systematic descriptor encodes the complete molecular structure, including atomic connectivity, hydrogen count, and stereochemical information where applicable. The corresponding International Chemical Identifier Key QVYHMPSBBVSJQH-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical informatics applications.

Molecular Formula and Weight Analysis

The molecular formula C11H10ClN3 defines the atomic composition of 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine, indicating eleven carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms. This stoichiometric arrangement reflects the compound's heterocyclic nature, with the nitrogen atoms strategically positioned within the pyrimidine ring system to create specific electronic and chemical properties. The presence of chlorine as a halogen substituent significantly influences the compound's molecular weight and electronic distribution, contributing to its distinct physicochemical characteristics.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C11H10ClN3 | |

| Molecular Weight | 219.67 g/mol | |

| Carbon Atoms | 11 | |

| Hydrogen Atoms | 10 | |

| Chlorine Atoms | 1 | |

| Nitrogen Atoms | 3 |

The calculated molecular weight of 219.67 grams per mole positions this compound within the range typical for small pharmaceutical intermediates and research chemicals. This molecular weight reflects contributions from the aromatic carbon framework, the halogen substituent, and the nitrogen-containing heterocycle. The relatively modest molecular size facilitates synthetic accessibility while maintaining sufficient complexity for specialized applications in chemical research and development.

Comparative analysis with structural isomers reveals important insights into the impact of substitution patterns on molecular properties. The 4-(4-chlorophenyl)-5-methylpyrimidin-2-amine isomer shares identical molecular formula and weight (C11H10ClN3, 219.67 g/mol), demonstrating how positional isomerism can create distinct compounds with identical atomic compositions. Similarly, the 2-(3-chlorophenyl)-5-methylpyrimidin-4-amine regioisomer maintains the same molecular parameters while exhibiting different connectivity patterns.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships within the molecular framework. The simplified molecular-input line-entry system representation CC1=CN=C(N=C1C2=CC(=CC=C2)Cl)N enables prediction of proton nuclear magnetic resonance spectral features, particularly for the methyl substituent, aromatic protons, and amino group hydrogens. Advanced nuclear magnetic resonance prediction algorithms can generate theoretical spectra based on the compound's connectivity, providing valuable reference data for experimental validation.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of carbon environments within the molecule. The heterocyclic carbons exhibit distinct chemical shifts compared to the aromatic carbons of the chlorophenyl substituent, enabling clear differentiation of structural regions. The presence of three nitrogen atoms within the pyrimidine ring creates characteristic deshielding effects on adjacent carbon atoms, producing recognizable patterns in carbon-13 spectra. Proton decoupling techniques enhance spectral resolution by eliminating carbon-proton coupling, resulting in simplified spectra that facilitate structural assignment.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis essential for structural characterization. The molecular ion peak at mass-to-charge ratio 219.67 corresponds to the intact molecule, while characteristic fragmentation patterns reveal structural features through specific bond cleavage reactions. High-resolution mass spectrometry techniques can achieve resolution greater than 4000, enabling precise mass determination and elemental composition confirmation. The presence of chlorine creates distinctive isotopic patterns, with peaks at mass-to-charge +2 reflecting the natural abundance of chlorine-37 isotope.

Fragmentation analysis typically reveals loss of the amino group, chlorine substitution, and aromatic ring systems under electron impact conditions. The chlorophenyl substituent often produces characteristic fragment ions that serve as diagnostic markers for structural identification. Variable resolution mass spectrometry allows optimization of analytical conditions for specific structural investigations, with scan speeds up to 5000 data points per atomic mass unit providing detailed spectral information.

Infrared spectroscopy contributes additional structural verification through identification of characteristic functional group vibrations. The amino group exhibits distinctive stretching and bending vibrations in predictable spectral regions, while the aromatic systems produce characteristic carbon-carbon and carbon-hydrogen stretching patterns. The chlorine substituent influences the overall vibrational spectrum through inductive effects on the aromatic ring system.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Three-dimensional conformational analysis reveals the spatial arrangement of atoms within the 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine molecule, providing insights into molecular geometry and potential intermolecular interactions. Database entries include computed three-dimensional conformational models that predict the most stable molecular geometries under standard conditions. These computational models consider steric interactions, electronic effects, and intramolecular forces to generate realistic three-dimensional representations of the molecular structure.

The pyrimidine ring system adopts a planar conformation typical of aromatic heterocycles, with the chlorophenyl substituent positioned to minimize steric interference with the methyl group at the adjacent position. Conformational flexibility primarily occurs through rotation around the carbon-carbon bond connecting the pyrimidine and phenyl ring systems, allowing multiple stable conformations depending on environmental conditions. The amino group at the 2-position can participate in hydrogen bonding interactions that influence overall molecular conformation and crystal packing arrangements.

Crystallographic data from related compounds provides valuable comparative information for understanding structural trends within this chemical class. The RCSB Protein Data Bank contains structural information for related pyrimidine derivatives, including compounds with similar substitution patterns that offer insights into preferred molecular conformations. X-ray diffraction studies of analogous structures reveal typical bond lengths, bond angles, and torsional relationships that can be extrapolated to predict the structural characteristics of 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine.

Computational modeling techniques generate detailed conformational profiles that map potential energy surfaces as a function of molecular geometry. These studies identify minimum energy conformations, transition states, and conformational barriers that govern molecular flexibility. The chlorine substituent influences conformational preferences through both steric and electronic effects, creating specific geometric constraints that affect the compound's three-dimensional structure. Advanced computational methods can predict crystal packing arrangements, intermolecular interaction patterns, and solid-state properties based on molecular geometry and electronic distribution.

The relationship between molecular conformation and spectroscopic properties becomes apparent through correlation of three-dimensional structure with nuclear magnetic resonance chemical shifts, coupling constants, and nuclear Overhauser effect patterns. These correlations validate computational predictions and provide experimental confirmation of preferred molecular geometries. Understanding conformational behavior proves essential for predicting chemical reactivity, intermolecular interactions, and potential biological activity patterns associated with this structural class.

Properties

IUPAC Name |

4-(3-chlorophenyl)-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-6-14-11(13)15-10(7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYHMPSBBVSJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699140 | |

| Record name | 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874814-28-5 | |

| Record name | 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Condensation and Cyclization Route

A common synthetic pathway involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the target pyrimidine derivative. This method relies on well-established organic transformations such as Knoevenagel condensation, followed by cyclization under basic or acidic conditions.

- Base: Sodium ethoxide or similar alkoxide bases.

- Solvent: Ethanol or other polar solvents.

- Temperature: Reflux conditions to ensure completion.

- Time: Several hours depending on scale and conditions.

- Condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an α,β-unsaturated intermediate.

- Cyclization with guanidine to form the pyrimidine ring.

- Purification by recrystallization or chromatography.

This method is scalable and commonly used in industrial settings with optimizations for yield and purity.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of heterocyclic compounds, including pyrimidine derivatives. This method offers advantages such as reduced reaction times, improved yields, and often cleaner reaction profiles.

- Starting from (4-chlorophenyl)(5-methylpyrazin-2-yl) methanone intermediate.

- Reaction with ammonium acetate and sodium cyanoborohydride under microwave irradiation at around 90°C for 30 minutes.

- Work-up involves aqueous extraction and purification by standard methods.

- Significant reduction in reaction time compared to conventional heating.

- High yields (up to 90% reported).

- Potential for cleaner product profiles reducing purification steps.

This approach has been demonstrated in studies synthesizing related derivatives and can be adapted for 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine.

Summary Table of Preparation Methods

Research Findings and Analytical Data

-

- TLC and chromatographic techniques are used to monitor reaction progress and purity.

- IR peaks at ~3059, 2219, 1629 cm^-1 correspond to aromatic and functional groups in intermediates and final products.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrimidine ring and substituents. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reagents and Conditions

-

Hydrogen Peroxide (H₂O₂): Typically used in acidic or neutral conditions.

-

Potassium Permanganate (KMnO₄): Employed in aqueous or acidic media, often requiring heat.

Major Products

-

Pyrimidine N-Oxides: Formation of N-oxides at the amine group under controlled oxidation.

-

Sulfoxides/Sulfones: If the compound contains sulfur substituents, oxidation leads to sulfoxide or sulfone derivatives.

Table 1: Oxidation Products

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| H₂O₂ | Acidic/Aqueous | Pyrimidine N-oxide |

| KMnO₄ | Heat/Acidic | Pyrimidine N-oxide |

Reduction Reactions

Reduction targets the amine group and any oxidized substituents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents.

Reagents and Conditions

-

Sodium Borohydride (NaBH₄): Used in methanol or ethanol.

-

LiAlH₄: Requires anhydrous ether or THF.

Major Products

-

Reduced Pyrimidine Derivatives: Amines or alcohols depending on the starting functional group.

Table 2: Reduction Products

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| NaBH₄ | Methanol/Ethanol | Reduced amine |

| LiAlH₄ | Ether/THF | Reduced amine |

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the phenyl group is a reactive site for substitution.

Reagents and Conditions

-

Nucleophiles (e.g., NH₂⁻, SH⁻): Used in the presence of a base like triethylamine.

-

Reaction Medium: Polar aprotic solvents (e.g., DMF, DMSO).

Major Products

-

Substituted Pyrimidines: Replacement of Cl with nucleophiles (e.g., NH₂, SH, OR).

Table 3: Substitution Products

| Nucleophile | Base | Major Product |

|---|---|---|

| Amines (NH₂⁻) | Triethylamine | Amino-substituted pyrimidine |

| Thiols (SH⁻) | Triethylamine | Thio-substituted pyrimidine |

Suzuki-Miyaura Coupling

This reaction is critical for synthesizing larger aromatic systems.

Reagents and Conditions

Major Products

Table 4: Suzuki Coupling Products

| Boronic Acid | Catalyst | Major Product |

|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ | Biaryl pyrimidine |

Pharmacological Implications

While specific data on this compound is limited, related pyrimidines exhibit:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine, exhibit significant anticancer properties.

- Mechanism of Action : The compound has been shown to interact with specific cellular pathways that regulate cell proliferation and apoptosis. For instance, a study highlighted the synthesis of various pyrimidine derivatives and their biological evaluation against cancer cell lines, demonstrating that certain modifications can enhance antiproliferative activity .

- Case Study : In a notable case, a series of pyrimidine derivatives were tested against the NCI-60 cancer cell line panel. One derivative exhibited a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 μM, indicating strong cytostatic activity .

| Compound | Cell Line Tested | GI Value (%) at 10 μM |

|---|---|---|

| 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine | HOP-92 | 86.28 |

| Other derivatives | HCT-116 | 40.87 |

| Other derivatives | SK-BR-3 | 46.14 |

Immune Modulation

The compound also shows promise in immunological applications, particularly in regulating immune responses.

Antimicrobial Activity

Emerging evidence suggests that pyrimidine-based compounds might possess antimicrobial properties.

- Antibacterial Effects : A recent study synthesized several thiazole and pyridine derivatives, revealing that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although direct studies on 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine are lacking, the structural similarities with effective compounds indicate potential effectiveness against pathogens .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine is crucial for its development as a therapeutic agent.

- Pharmacokinetic Studies : Preliminary studies suggest favorable absorption and bioavailability profiles for similar compounds in this class, which could translate into effective therapeutic use .

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 0.8 |

| Volume of Distribution (L/kg) | 0.38 |

| Half-Life (h) | 7.8 |

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Key Structural Differences and Electronic Properties

- Chlorine Position : The meta-chloro substitution in the target compound creates a distinct electronic environment compared to para-chloro analogs (e.g., 4-(4-chlorophenyl) derivative). Para-substitution allows for more linear π-π stacking in molecular interactions, while meta-substitution may introduce torsional strain .

- Methoxy vs.

Physicochemical Properties

Table 3: Physicochemical Comparison

- Lipophilicity : Chlorine substituents increase LogP (e.g., 2.8 for the target compound vs. 1.9 for methoxy analogs), favoring blood-brain barrier penetration but reducing aqueous solubility .

- Thermal Stability : Bulky substituents (e.g., tert-butyl in pyrazolo[1,5-a]pyrimidines) raise melting points, as seen in N-(2-fluorophenyl) derivatives .

Biological Activity

4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H10ClN3, and it features a pyrimidine ring substituted with a 3-chlorophenyl group and a methyl group at the 5-position. This specific substitution pattern is essential for its biological activity, influencing its interaction with biological targets.

Synthesis

The synthesis of 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine typically involves the reaction of 3-chlorobenzaldehyde with 5-methylpyrimidine-2-amine under acidic or basic conditions. The reaction conditions can be optimized for yield and purity through techniques such as reflux or microwave-assisted synthesis.

Anticancer Activity

Research indicates that 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25.0 | Induction of apoptosis |

| A549 | 30.0 | Inhibition of cell proliferation |

| MCF-7 | 20.5 | Disruption of mitochondrial function |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

The antimicrobial action is attributed to the compound's ability to inhibit bacterial growth by targeting specific metabolic pathways .

The biological activity of 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cell signaling and metabolism, notably by binding to active sites and altering enzyme conformation.

- Receptor Modulation : It has been observed to interact with specific receptors, potentially acting as an agonist or antagonist, which modulates downstream signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress, contributing to its cytotoxic effects on cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine against human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential application in treating bacterial infections .

Q & A

Q. What are the recommended laboratory synthesis routes for 4-(3-Chlorophenyl)-5-methylpyrimidin-2-amine?

A common method involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives can be synthesized by reacting chlorinated intermediates with amines under reflux in chloroform or dichloromethane. Purification often employs column chromatography (silica gel, CHCl₃/MeOH eluent) and crystallization from methanol or ethanol to isolate the product . Derivatization with reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) may enhance characterization .

Q. How should researchers characterize the compound’s purity and structural identity?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological assays) .

- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .

Q. What safety protocols are critical when handling this compound?

While direct safety data for the 3-chlorophenyl isomer is limited, analogous chlorinated pyrimidines require:

Q. Which analytical techniques are suitable for quantifying impurities in synthesized batches?

- LC-MS/MS to detect trace organic impurities (e.g., unreacted intermediates).

- ¹H NMR with integration to identify residual solvents.

- Reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) for calibration and impurity profiling .

Advanced Research Questions

Q. How can SHELX software improve structural determination via X-ray crystallography?

SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) enable precise modeling of hydrogen bonding, dihedral angles, and torsional parameters. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives can be resolved using SHELXL, while SHELXE aids in interpreting electron density maps for complex substituents like the 3-chlorophenyl group .

Q. What strategies resolve contradictions between spectroscopic data and computational models?

- Dynamic NMR experiments to assess conformational flexibility affecting chemical shifts.

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental ¹³C NMR shifts.

- Variable-temperature crystallography to identify thermal motion artifacts in X-ray data .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?

- Molecular docking: Compare binding affinities of 4-(3-chlorophenyl)-5-methylpyrimidin-2-amine with analogs (e.g., 4-methoxyphenyl derivatives) against target enzymes.

- SAR studies: Test antimicrobial activity in vitro, noting that electron-withdrawing groups (e.g., Cl) often enhance target interaction compared to electron-donating groups (e.g., OCH₃) .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Solvent screening: Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions.

- Catalyst use: Pd/C or CuI for coupling reactions involving chlorinated aromatics.

- Process analytics: In-line FTIR to monitor reaction progression and minimize byproducts .

Q. How can researchers assess the compound’s potential as a kinase inhibitor?

- Kinase profiling assays: Use recombinant kinases (e.g., EGFR, BRAF) in ATP-competitive binding assays.

- Cellular assays: Measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) and compare to control compounds like imatinib .

Q. What solvent systems are optimal for solubility challenges in biological assays?

- DMSO stock solutions (10 mM) diluted in PBS or cell culture media (final DMSO ≤0.1%).

- Co-solvents: Ethanol or PEG-400 for in vivo studies. Confirm stability via UV-Vis spectroscopy over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.